molecular formula C42H58Cl2N4O4 B058434 Ketoconazole oleate CAS No. 121917-58-6

Ketoconazole oleate

Cat. No.: B058434
CAS No.: 121917-58-6
M. Wt: 753.8 g/mol
InChI Key: FXUMGZNRGXQGLP-ZGMAEZRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ketoconazole oleate is a salt form of the broad-spectrum antifungal agent ketoconazole, synthesized with oleic acid to enhance its solubility and bioavailability in specific research applications. This compound primarily functions as a potent inhibitor of fungal cytochrome P450 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. The depletion of ergosterol, an essential component of the fungal cell membrane, leads to increased cellular permeability and subsequent fungal cell death. The incorporation of the oleate moiety is of significant research interest, particularly in dermatological and mycological studies, as it can improve the compound's penetration and efficacy in topical formulations designed to model and investigate superficial fungal infections. Researchers utilize this compound to explore novel therapeutic strategies against a range of pathogenic fungi, including Malassezia species, which are associated with conditions like seborrheic dermatitis and pityriasis versicolor. Furthermore, its application extends to biochemical assays investigating sterol biosynthesis and the structure-activity relationships of azole antifungals. This product is provided with high purity and quality control to ensure reproducible results in a laboratory setting.

Properties

IUPAC Name

(Z)-1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]octadec-9-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H58Cl2N4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-41(49)48-28-26-47(27-29-48)36-19-21-37(22-20-36)50-31-38-32-51-42(52-38,33-46-25-24-45-34-46)39-23-18-35(43)30-40(39)44/h9-10,18-25,30,34,38H,2-8,11-17,26-29,31-33H2,1H3/b10-9-/t38-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUMGZNRGXQGLP-ZGMAEZRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H58Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

753.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121917-58-6
Record name Ketoconazole oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121917586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular and Cellular Mechanisms of Ketoconazole in Fungal Pathogens

Targeting Ergosterol (B1671047) Biosynthesis Pathway in Fungi

The primary mechanism of action for ketoconazole (B1673606) involves the disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the structure and function of the fungal cell membrane. mdpi.comwikipedia.org

Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51/Erg11) Activity

Ketoconazole acts as a potent and specific inhibitor of a key fungal enzyme, lanosterol 14α-demethylase. asm.orgauajournals.org This enzyme, a member of the cytochrome P450 superfamily and encoded by the ERG11 gene, is essential for the conversion of lanosterol to ergosterol. asm.orgjabonline.in The inhibitory action occurs as the imidazole (B134444) ring of ketoconazole binds to the heme iron atom located in the active site of the CYP51 enzyme. mdpi.comasm.org This binding competitively blocks the demethylation of lanosterol at position C-14, a crucial step in the ergosterol manufacturing process. researchgate.netnih.gov Studies have shown that ketoconazole binds tightly to the fungal CYP51 protein, leading to a significant and effective inhibition of its catalytic activity. researchgate.netfrontiersin.org

Disruption of Fungal Cell Membrane Integrity and Function

The fungal cell membrane's integrity is heavily dependent on ergosterol, which modulates its fluidity, permeability, and the function of membrane-bound proteins. mdpi.comnih.gov The depletion of ergosterol and the incorporation of toxic precursor sterols, resulting from ketoconazole's action, severely compromise these vital properties. mdpi.comnih.gov This disruption leads to an increase in membrane permeability, causing the leakage of essential intracellular components such as ions and small molecules. mdpi.comwikipedia.org The compromised membrane is no longer able to maintain the internal cellular environment, ultimately leading to the cessation of fungal growth, a condition known as fungistasis. nih.govnih.gov

Role of Ergosterol in Fungal Pathogenesis and Environmental Adaptation

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. nih.govnih.gov It is indispensable for fungal viability and plays a multifaceted role beyond structural integrity. Ergosterol is crucial for regulating the activity of various membrane-bound enzymes, is required for cell proliferation, and is important for adaptation to environmental stresses. nih.gov By controlling membrane fluidity, ergosterol allows fungi to respond to changes in temperature and other external conditions. Its presence is vital for the proper function of the fungal cell cycle, and its absence severely hampers the fungus's ability to grow and reproduce, thereby limiting its pathogenic potential. asm.orgnih.gov

Interactions with Fungal Efflux Pump Systems

In addition to its primary mode of action, ketoconazole interacts with cellular efflux pumps, which are membrane proteins that can expel antifungal drugs from the cell, a common mechanism of drug resistance.

Inhibition of Efflux Pumps (e.g., NorA) in Multidrug-Resistant Strains

Research has revealed that ketoconazole can act as an inhibitor of certain efflux pumps, which can be a significant factor in overcoming multidrug resistance (MDR). researchgate.netnih.gov Studies on the bacterium Staphylococcus aureus, which shares similar efflux pump structures with some fungi, have shown that ketoconazole can inhibit the NorA efflux pump, a member of the major facilitator superfamily (MFS). mdpi.comasm.orgnih.gov This inhibition was demonstrated by a significant decrease in the minimum inhibitory concentrations (MICs) of fluoroquinolone antibiotics when used in combination with ketoconazole. nih.govnih.gov Docking studies and gene expression analysis confirmed that ketoconazole interferes with the NorA pump, reducing its ability to expel drugs from the cell. researchgate.netnih.govnih.gov

In the context of fungal pathogens like Candida albicans, resistance to azole drugs is often linked to the overexpression of ATP-binding cassette (ABC) transporters, such as Cdr1p and Cdr2p. asm.orgnih.govnih.gov Ketoconazole has been identified as a substrate for the Cdr1p transporter, indicating a direct interaction. nih.govnih.gov By engaging with these pumps, ketoconazole can contribute to modulating the drug resistance profile of the fungal pathogen.

Based on a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research on the molecular and cellular mechanisms of the chemical compound "ketoconazole oleate" as outlined in the provided article structure.

Ketoconazole oleate (B1233923) (PubChem CID: 6445536, CAS: 121917-58-6) is identified as a lipophilic derivative of ketoconazole. nih.govchemblink.comparchem.com However, dedicated studies on its unique biological activities and specific mechanisms of action in fungal pathogens are not present in the available literature. Research has focused on the well-understood mechanisms of the parent compound, ketoconazole, or on formulations that combine ketoconazole with oleic acid as an excipient to improve drug delivery. bepls.comthieme-connect.comijprajournal.com

The primary mechanism of action for ketoconazole is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. patsnap.comdroracle.ai While it is plausible that the ketoconazole moiety of this compound would exert a similar effect, there are no specific studies to confirm this or to detail any modulation of this activity by the oleate component.

Furthermore, no dedicated research was found on the following topics specifically for the compound "this compound":

Mechanisms of Potentiation of Antifungal and Antibacterial Activity: While ketoconazole itself has been studied in combination with other agents, and oleic acid has its own antimicrobial properties, the potentiation mechanisms of the distinct this compound molecule have not been investigated.

Impact on Fungal Biofilm Formation and Dispersal: Studies have explored the effects of ketoconazole and oleic acid separately on fungal biofilms, but not the specific impact of this compound.

Influence on Fungal Respiration Pathways: There is no available data on how this compound affects fungal respiration.

Interactions with Fungal Membrane-Bound Enzyme Systems: Beyond the assumed interaction with 14α-demethylase, there is no specific information on this compound's interaction with other membrane-bound enzymes. nih.gov

Due to the absence of specific scientific data for "this compound" corresponding to the requested outline, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres strictly to the provided structure and focuses solely on this compound. Any attempt to do so would involve unsupported extrapolation from data on ketoconazole and oleic acid, which would not meet the required standards of scientific accuracy.

Advanced Formulation Strategies Involving Oleic Acid for Ketoconazole Delivery

Rationale for Oleic Acid as a Permeation Enhancer in Topical and Transdermal Systems

Oleic acid is a widely utilized fatty acid in pharmaceutical formulations to improve the passage of drugs through the skin. researchgate.netkoreamed.orgbioline.org.br Its efficacy stems from its ability to interact with and modify the lipids within the stratum corneum, the outermost layer of the skin that serves as the primary barrier to drug penetration. koreamed.orgnih.gov The use of oleic acid has been shown to significantly increase the skin permeability of ketoconazole (B1673606) from various gel formulations. ekb.eg

The rationale for using oleic acid is grounded in its capacity to disrupt the highly organized structure of the stratum corneum lipids, thereby facilitating drug diffusion. jst.go.jpekb.eg This interaction leads to a more fluid and permeable skin barrier. acs.orgnih.gov Studies have demonstrated that oleic acid can enhance the flux of various drugs through the skin, sometimes by a significant margin. bioline.org.br In the context of ketoconazole, the inclusion of oleic acid in topical formulations is a strategic approach to improve its local bioavailability and therapeutic effect. ekb.egiajps.compermegear.com

Mechanisms of Stratum Corneum Lipid Modulation

The primary mechanism by which oleic acid enhances skin permeation is through its interaction with the intercellular lipids of the stratum corneum. koreamed.orgnih.gov These lipids, primarily composed of ceramides, cholesterol, and free fatty acids, are arranged in highly ordered bilayer structures that form the main barrier to percutaneous absorption. jst.go.jprsc.org Oleic acid disrupts this organization through several interrelated processes.

Oleic acid, with its characteristic cis-unsaturated bond, introduces a "kink" in its hydrocarbon chain. mdpi.comtandfonline.com This unique molecular geometry hinders its ability to pack tightly with the predominantly saturated and straight-chain lipids of the stratum corneum. researchgate.net As a result, when oleic acid partitions into the intercellular lipid matrix, it disrupts the ordered, crystalline arrangement of these lipids. researchgate.netekb.eg This perturbation increases the fluidity of the lipid bilayers, creating a less resistant pathway for drug molecules to traverse. jst.go.jpnih.gov Ultrastructural studies have provided direct evidence of this disorganization, showing marked alterations in the stratum corneum's lipid structure following the application of oleic acid. koreamed.orgnih.gov

Research has shown that oleic acid can induce the formation of lacunae, or small pools, within the intercellular spaces of the stratum corneum. researchgate.netnih.govnih.gov These lacunae are essentially fluid domains rich in oleic acid that phase-separate from the endogenous, more rigid stratum corneum lipids. researchgate.netunicamp.br This phase separation creates more permeable pathways, or shortcuts, through the skin barrier. researchgate.net Electron microscopy studies have visualized these ultrastructural changes, confirming that oleic acid treatment leads to the formation of these voids, which facilitates the penetration of substances. researchgate.netnih.gov The creation of these fluid domains is considered a key mechanism for the enhanced delivery of both hydrophilic and lipophilic drugs. researchgate.net

Influence on Drug Diffusivity and Partitioning

The enhancement of drug delivery by oleic acid is a consequence of its influence on both the diffusivity and partitioning of the drug within the skin. By fluidizing the stratum corneum lipids and creating more permeable domains, oleic acid primarily increases the diffusion coefficient of the drug in the skin. jst.go.jpmdpi.comnih.gov This means that the drug can move more easily and quickly through the modified skin barrier.

Simultaneously, oleic acid can also affect the partitioning of a drug from its vehicle into the stratum corneum. nih.govresearchgate.net By altering the lipid environment of the stratum corneum, oleic acid can make it more solubilizing for certain drugs, thereby increasing the partition coefficient. bioline.org.brjst.go.jp However, studies suggest that the primary mechanism of enhancement for many drugs, including those in nanoemulsion systems, is a significant increase in diffusivity rather than partitioning. mdpi.com Research using a skin diffusion model has shown that oleic acid moderately increases both drug diffusivity and partitioning in the nonpolar route of the stratum corneum. nih.gov

Structure-Activity Relationships of Fatty Acids in Permeation Enhancement

The effectiveness of fatty acids as permeation enhancers is closely linked to their molecular structure. Key structural features that influence enhancement activity include the length of the alkyl chain, the degree of saturation (i.e., the number of double bonds), and the configuration of these double bonds (cis or trans). tandfonline.comnih.gov

Generally, unsaturated fatty acids are more effective enhancers than their saturated counterparts of the same chain length. nih.gov This is attributed to the "kinked" structure introduced by the cis double bond, which is more disruptive to the ordered lipid bilayers of the stratum corneum. tandfonline.comnih.gov For instance, oleic acid (a C18 monounsaturated fatty acid) has been shown to be a more potent enhancer for diclofenac (B195802) than stearic acid (a C18 saturated fatty acid). tandfonline.com

A parabolic relationship often exists between the alkyl chain length of saturated fatty acids and their enhancement effect, with an optimal chain length for maximum activity. tandfonline.commdpi.com For monounsaturated fatty acids, an increase in permeation is often observed with increasing chain length, with oleic acid frequently demonstrating the highest enhancing effect. tandfonline.com The presence and position of the carboxylic acid group are also crucial; modifying this group to an amide or alcohol can decrease permeation activity. tandfonline.com

Research Findings on Fatty Acid Structure and Permeation Enhancement

Fatty Acid Characteristic Observation Reference(s)
Chain Length (Saturated) A parabolic relationship is often observed, with an optimal chain length for maximum permeation enhancement. tandfonline.commdpi.com
Chain Length (Unsaturated) Permeation enhancement tends to increase with chain length; oleic acid (C18:1) is often the most effective. tandfonline.com
Degree of Unsaturation Unsaturated fatty acids (especially with cis-double bonds) are generally more potent enhancers than saturated fatty acids of the same length due to their "kinked" structure. tandfonline.comnih.gov

| Functional Group | The carboxylic acid moiety is important for activity; converting it to an amide or alcohol can reduce the enhancing effect. | tandfonline.com |

Table of Compounds and PubChem CIDs

Compound Name PubChem CID
Ketoconazole 456201
Oleic Acid 445639
Stearic Acid 5281
Diclofenac 3033
Cholesterol 5997
Palmitic Acid 985
Linoleic Acid 5280450
Piroxicam 54676228
Tenoxicam 54678199
Butylparaben 8361
6-mercaptopurine 667495

Nanocarrier Systems for Enhanced Ketoconazole-Oleate Delivery

Nanocarriers, such as solid lipid nanoparticles (SLNs), nanoemulsions, and microemulsions, are being investigated to improve the therapeutic efficacy of ketoconazole. These systems can increase the solubility and permeability of the drug, offering a more effective means of delivery. gavinpublishers.comijpsjournal.com

Solid Lipid Nanoparticles (SLNs) Utilizing Oleic Acid Derivatives

SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperatures. They offer advantages like controlled drug release and improved stability. nih.govacs.org The use of oleic acid and its derivatives in SLN formulations for ketoconazole is a key area of research.

To enhance the stability of SLNs, novel surfactants derived from oleic acid have been synthesized. One such development involves a bicephalous dianionic surfactant created by attaching oleic acid to a bidentate head component via an ester linkage. nih.gov This synthesis process includes the 1,4-addition of propanolamine (B44665) and tert-butyl acrylate, followed by hydrolysis and neutralization. nih.gov The resulting surfactant exhibits a low critical micelle concentration (CMC) of 1.6 mM/L, indicating its efficiency in forming stable nanoparticles. nih.gov The biocompatibility of this oleic acid-based surfactant has been demonstrated through cytotoxicity studies, showing its potential for safe use in pharmaceutical formulations. nih.gov

The optimization of ketoconazole-loaded SLNs involves a systematic approach to achieve desired characteristics such as particle size, drug entrapment efficiency, and stability. In one study, SLNs formulated with a novel oleic acid-based surfactant were optimized to a particle size of 98.2 ± 1.74 nm with a polydispersity index of 0.462 ± 0.016. nih.gov These nanoparticles exhibited a high zeta potential of -49.6 mV, which contributes to their stability by preventing particle aggregation. nih.gov

The drug entrapment efficiency of these optimized SLNs was found to be as high as 87.42 ± 0.31%. nih.gov Characterization techniques such as scanning electron microscopy (SEM) have confirmed the spherical shape of these nanoparticles. nih.gov Furthermore, differential scanning calorimetry (DSC) and X-ray diffraction (XRD) studies have shown that ketoconazole is molecularly dispersed within the lipid matrix of the SLNs. nih.govnih.gov Stability studies have indicated that these formulations can remain stable for a period of three months. nih.gov

Table 1: Physicochemical Properties of Optimized Ketoconazole-Loaded SLNs

ParameterValueReference
Particle Size98.2 ± 1.74 nm nih.gov
Polydispersity Index0.462 ± 0.016 nih.gov
Zeta Potential-49.6 mV nih.gov
Entrapment Efficiency87.42 ± 0.31% nih.gov

Nanoemulsions and Microemulsions Incorporating Oleic Acid

Nanoemulsions and microemulsions are transparent or translucent, thermodynamically stable dispersions of oil and water, stabilized by a surfactant and co-surfactant. ijpsjournal.comrjpdft.com These systems are particularly effective for delivering lipophilic drugs like ketoconazole. ijpsjournal.combepls.com

Oleic acid is frequently chosen as the oil phase in nanoemulsion and microemulsion formulations for ketoconazole due to its ability to enhance drug solubility and skin penetration. ijprajournal.comresearchgate.net Studies have shown that oleic acid can effectively solubilize ketoconazole, making it a suitable vehicle for topical delivery systems. ijprajournal.comresearchgate.net In the development of a ketoconazole microemulsion, oleic acid was selected as the oil phase, Tween-80 as the surfactant, and isopropyl alcohol as the co-surfactant. ijprajournal.com This combination was found to improve the dermal flow of the drug by increasing the fluidity and permeability of the stratum corneum. ijprajournal.com The high solubility of ketoconazole in oleic acid contributes to a significant concentration gradient towards the skin, which in turn boosts drug penetration. bepls.com

The development of stable nanoemulsions and microemulsions relies on the construction of pseudo-ternary phase diagrams. These diagrams map the different phases formed by varying the concentrations of oil, surfactant/co-surfactant (Smix), and water, allowing for the identification of the nanoemulsion or microemulsion region. rjpdft.comjetir.orgijcrt.org

The water titration method is commonly used to construct these diagrams. jetir.orgijraset.com In this method, the oil phase (e.g., oleic acid) is mixed with the Smix at various ratios, and water is added dropwise with constant stirring until the mixture becomes turbid. jetir.org By plotting the points of transition from clear to turbid, the boundaries of the nanoemulsion region can be determined. rjpdft.com

For instance, in the formulation of a ketoconazole nanoemulsion, pseudo-ternary phase diagrams were constructed using sesame oil as the oil phase, Tween 80 as the surfactant, and ethanol (B145695) as the co-surfactant. rjpdft.comjetir.org The ratio of surfactant to co-surfactant is also a critical factor, with different ratios (e.g., 1:1, 1:2, 2:1) being tested to find the optimal combination that yields the largest nanoemulsion area. ijcrt.orgijraset.com The optimized formulation is then selected based on characteristics such as optical transparency, globule size, and drug release profile. rjpdft.com

Vesicular Systems (e.g., Oleic Acid Vesicles, Trans-Ethosomes, Cubosomes)

Vesicular systems are highly ordered assemblies of amphiphilic molecules that form closed bilayer structures, capable of encapsulating both hydrophilic and lipophilic drugs. researchgate.net They are particularly promising for topical delivery as they can enhance drug penetration through the stratum corneum. researchgate.net Systems such as oleic acid vesicles (also known as ufasomes), trans-ethosomes, and cubosomes are being explored for ketoconazole delivery. Oleic acid is a key component in some of these vesicles, acting not just as a lipid but also as a penetration enhancer. researchgate.netafricanjournalofbiomedicalresearch.com

Vesicle Preparation Methodologies and Characterization

The preparation method is crucial for determining the final characteristics of the vesicles, such as size, lamellarity, and encapsulation efficiency.

Oleic Acid Vesicles (Ufasomes) are typically prepared using the thin-film hydration method. ugm.ac.idimpactfactor.orgnih.gov In this technique, oleic acid and the drug (ketoconazole) are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. This film is subsequently hydrated with an aqueous buffer, leading to the self-assembly of oleic acid molecules into vesicles. nih.gov Sonication is often employed to reduce the vesicle size and create a more uniform dispersion. nih.gov

Trans-ethosomes are advanced, highly deformable vesicles containing phospholipids, a high concentration of ethanol (20-50%), water, and an edge activator or penetration enhancer like oleic acid. africanjournalofbiomedicalresearch.comnih.govresearchgate.net Common preparation techniques include the hot or cold method and the thin-film hydration technique. nih.govinnovareacademics.in In the thin-film hydration method, the phospholipid, drug, and edge activator (e.g., oleic acid) are dissolved and formed into a film, which is then hydrated with an ethanol-water mixture. researchgate.net

Cubosomes are liquid crystalline nanoparticles composed of lipids like glyceryl monooleate (GMO) and stabilized by surfactants such as poloxamer 407. nih.govresearchgate.net They possess a unique, bicontinuous cubic internal structure with interconnected water channels. ijper.org The primary methods for preparing cubosomes are the top-down and bottom-up approaches. The top-down method involves dispersing a bulk cubic phase gel in water with high-energy input (e.g., homogenization or sonication). The bottom-up approach involves the spontaneous self-assembly of lipid components from a precursor solution, such as dissolving monoolein (B16389) in ethanol and then diluting it with water.

Characterization of these vesicular systems involves several analytical techniques. Vesicle size, polydispersity index (PDI), and zeta potential are determined using dynamic light scattering (DLS). ugm.ac.id The morphology and structure of the vesicles are visualized using transmission electron microscopy (TEM) and scanning electron microscopy (SEM). nih.gov

Evaluation of Entrapment Efficiency and Formulation Stability

Entrapment Efficiency (EE%) is a critical parameter that measures the percentage of the initial drug that is successfully encapsulated within the vesicles. High entrapment efficiency is desirable as it ensures adequate drug loading. mdpi.com For ketoconazole-loaded vesicular systems, high EE values have been reported. Cubosomal formulations of ketoconazole have demonstrated an entrapment efficiency of over 90%. nih.gov Similarly, an optimized ketoconazole trans-ethosomes formulation showed an EE of 94.97 ± 5.41%. Oleic acid vesicles have also shown high entrapment for antifungal drugs. Factors influencing EE include the lipid composition (e.g., the ratio of oleic acid to drug), the presence of cholesterol which can stabilize the vesicle membrane, and the physicochemical properties of the surfactant used. nih.govugm.ac.id

Formulation Stability is assessed to ensure the vesicles maintain their physicochemical properties over time. Stability studies typically involve storing the formulation at different temperature and humidity conditions (e.g., 4°C and 25°C) for a defined period. amazonaws.comresearchgate.net The stability is evaluated by monitoring for any changes in vesicle size, PDI, zeta potential, and drug content (retained drug). bepls.comresearchgate.net For instance, the stability of oleic acid vesicles has been shown to be fair under refrigerated conditions. monash.eduugm.ac.id Ethosomes have been reported to exhibit better stability compared to conventional liposomes. bepls.com A high zeta potential is a good indicator of physical stability, as it prevents vesicle aggregation.

Table 2: Entrapment Efficiency and Stability of Ketoconazole Vesicular Systems

Vesicular System Key Components Entrapment Efficiency (%) Stability Findings Reference
Cubosomes Glyceryl monooleate, Poloxamer 407 >90 Stable, optimal zeta potential nih.gov
Trans-ethosomes Phospholipid, Ethanol, Stearyl amine 94.97 ± 5.41 Optimized formulation was stable
Ethosomes Phospholipids, Ethanol 77.81 ± 3.5 More stable than liposomes
Oleic Acid Vesicles Oleic acid, Fluconazole (B54011) 44.11 Fairly stable at refrigerated conditions monash.eduugm.ac.id
Mechanistic Insights into Vesicular Permeation across Biological Barriers

The enhanced permeation of drugs from vesicular systems across biological barriers like the skin is a key advantage of these formulations. The mechanisms vary depending on the type of vesicle.

Oleic Acid Vesicles and Trans-Ethosomes: The permeation-enhancing effect of these vesicles is largely attributed to their components. Ethanol, a key ingredient in trans-ethosomes, acts by fluidizing the lipids of the stratum corneum and disrupting its highly ordered structure. nih.govafricanjournalofbiomedicalresearch.com This increases the intercellular space, allowing the vesicles to penetrate more easily. nih.gov Oleic acid, used in both oleic acid vesicles and as an edge activator in trans-ethosomes, also acts as a penetration enhancer. researchgate.netafricanjournalofbiomedicalresearch.com It is believed to partition into the skin's lipid matrix, increasing its fluidity and creating pathways for drug delivery. researchgate.netafricanjournalofbiomedicalresearch.com The high deformability and elasticity of trans-ethosomes, imparted by ethanol and edge activators, allow them to squeeze through pores much smaller than their own diameter, driven by the transdermal hydration gradient.

Cubosomes: The mechanism of cubosome permeation is multifaceted. Due to their lipid composition, they can interact with and fuse with the lipids of the stratum corneum, subsequently releasing their drug cargo into the skin. Their bioadhesive properties can also lead to prolonged contact time with the skin surface, increasing the concentration gradient for drug diffusion. It is also proposed that cubosomes can be transported across biological membranes through both paracellular (between cells) and transcellular (through cells) pathways. ijper.org

Instrumental techniques such as differential scanning calorimetry (DSC), Fourier-transform infrared spectroscopy (FTIR), and various microscopy methods (SEM, CLSM, AFM) are used to study the interaction between vesicles and the skin, providing evidence for these permeation mechanisms. innovareacademics.inacs.org These studies often show reversible perturbation of the skin's surface and changes in its lipid structure after treatment with the vesicular formulations. acs.org

Nanogels and Nanoemulgels for Topical Application

Nanogels and nanoemulgels are emerging as highly effective platforms for the topical delivery of lipophilic drugs like ketoconazole. bepls.comugm.ac.id These formulations combine the benefits of a nanoparticle or nanoemulsion system with the favorable application properties of a gel. nih.gov A nanoemulgel is a formulation where a nanoemulsion is incorporated into a hydrogel matrix. humanjournals.cominnovareacademics.in This hybrid system offers several advantages: the nanoemulsion part solubilizes the poorly water-soluble drug and enhances its permeation through the skin, while the gel base provides the desired viscosity for easy application, improves retention time on the skin, and enhances stability by reducing the mobility of the dispersed oil droplets. innovareacademics.innih.govafricanjournalofbiomedicalresearch.com The use of oleic acid as the oil phase in these nanoemulsions is common, leveraging its ability to act as a solvent for ketoconazole and as a penetration enhancer. innovareacademics.inbepls.com

Strategies for Incorporating Nanoparticulate Systems into Gel Bases

The primary strategy for creating a nanoemulgel or nanogel involves a two-step process.

Step 1: Preparation of the Nanoparticulate System First, the nanoparticulate system containing the drug is prepared. For a ketoconazole nanoemulgel, this involves creating an oil-in-water (O/W) nanoemulsion. bepls.com The oil phase, often containing oleic acid, is prepared by dissolving ketoconazole within it. bepls.com This oil phase is then emulsified in an aqueous phase containing a surfactant (e.g., Tween 20, Tween 80) and often a co-surfactant (e.g., propylene (B89431) glycol, ethanol) using high-energy methods like high-pressure homogenization or ultrasonication to achieve nano-sized droplets. bepls.com Alternatively, for nanogels, drug-loaded nanoparticles like nanosponges or polymeric nanoparticles (e.g., PLGA) can be prepared using methods such as solvent evaporation. nih.govnih.gov

Step 2: Incorporation into a Gel Base The second step is the incorporation of the prepared nanoemulsion or nanoparticle dispersion into a gel base. A gelling agent, such as a Carbopol polymer (e.g., Carbopol 934, Carbopol 940) or a cellulose (B213188) derivative (e.g., HPMC), is dispersed in water and stirred until a clear, viscous gel is formed. bepls.comnih.govijper.org The pH of the gel is often adjusted using a neutralizing agent like triethanolamine (B1662121) (TEA) to achieve the desired consistency and skin compatibility. bepls.com The drug-loaded nanoemulsion or nanoparticle suspension is then slowly added to the gel base and stirred gently until a uniform and homogenous nanoemulgel or nanogel is obtained. bepls.com

This strategy ensures that the nanoparticulate structure is preserved within the gel matrix, creating an effective drug reservoir that facilitates controlled and sustained release of the drug upon topical application. bepls.com The final formulation combines the enhanced skin permeation of the nanosystem with the improved spreadability and retention of a gel, making it an excellent vehicle for topical ketoconazole delivery. nih.govbepls.com

Rheological Property Assessment and Spreadability Evaluation

Rheology, the science of flow and deformation, is particularly important for semi-solid formulations like gels and emulgels. scientificeditorial.com Viscosity, a key rheological parameter, affects not only the extrusion of the product from its packaging but also its retention time on the skin and the release of the active pharmaceutical ingredient. nih.gov Formulations that exhibit pseudoplastic (shear-thinning) behavior are often considered ideal, as they have high viscosity at rest, ensuring stability, but flow easily when shear stress is applied, such as during rubbing onto the skin. researchgate.net This behavior facilitates good spreading characteristics. researchgate.net

Spreadability is the term used to describe the area over which a given amount of a topical formulation spreads on a target surface. It is a crucial attribute for patient compliance, as it determines the ease of application. bepls.com Generally, spreadability is inversely proportional to viscosity; a formulation that is too viscous will be difficult to spread. ijbpas.com The evaluation of these properties is a standard part of the development of ketoconazole formulations that utilize oleic acid.

Research Findings

Studies on various ketoconazole formulations incorporating oleic acid have reported detailed rheological and spreadability data. For instance, in the development of a ketoconazole-loaded microemulsion-based gel, where oleic acid was considered as an oil phase component, the optimized gel formulation underwent extensive characterization. innovareacademics.inresearchgate.net The viscosity and spreadability were measured to ensure desirable consistency and application properties. The results for the optimized gel are detailed in the table below.

Table 1: Physicochemical and Rheological Properties of an Optimized Ketoconazole Microemulsion-Based Gel

ParameterResultSource(s)
Viscosity2178 cps innovareacademics.in, researchgate.net
Spreadability18.634 g·cm²/sec innovareacademics.in, researchgate.net
pH6.20 innovareacademics.in, researchgate.net
Adhesiveness45.989 N/mm² innovareacademics.in, researchgate.net

In other research focusing on ketoconazole transfersomal gels, where oleic acid can be employed as a penetration enhancer, different formulations were evaluated for their rheological properties. nih.gov The viscosity of these gels is a critical factor for their characterization. nih.gov All the prepared transfersomal gel formulations were reported to have good spreadability and extrudability. nih.gov

Table 2: Viscosity of Different Ketoconazole Transfersomal Gel Formulations

Formulation CodeViscosity (cps)Source(s)
T112000 nih.gov
T211000 nih.gov
T313500 nih.gov
T412500 nih.gov

The inclusion of oleic acid in gel formulations has been shown to influence their rheological profile. Studies on systems not containing ketoconazole have demonstrated that increasing the concentration of oleic acid can lead to an increase in the viscosity of poloxamer-based gels. researchgate.net Such investigations also confirmed that these formulations exhibited pseudoplastic flow, a favorable property that improves the spreading characteristics of the final product. researchgate.net The development of nanoemulgels containing ketoconazole and oleic acid also highlights spreadability as a key advantage, noting that such systems offer higher spreadability compared to conventional creams and ointments, thereby improving patient compliance. bepls.com

In Vitro and Ex Vivo Research Models for Ketoconazole Oleate Systems

Fungal Susceptibility Testing and Minimum Inhibitory Concentration (MIC) Determination

Fungal susceptibility testing is fundamental to determining the antifungal efficacy of a compound. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

While specific MIC data for the ketoconazole (B1673606) oleate (B1233923) ester is not prevalent in the reviewed literature, extensive data exists for ketoconazole itself, which provides a baseline for its antifungal potency. Studies have established MIC values for ketoconazole against a wide array of fungal species. For instance, in susceptibility testing of various Malassezia species, ketoconazole demonstrated low MICs for most strains, although some resistant strains showed very high MICs. nih.gov One study found the MIC ranges for Malassezia globosa and Malassezia restricta to be 0.03 to 0.125 μg/ml for ketoconazole. ksmm.org

Research into ketoconazole-resistant M. restricta strains identified MICs as high as 3.89–7.68 μg/mL, which were 16–256 times higher than susceptible strains (0.03–0.24 μg/mL). frontiersin.org Such studies often employ broth microdilution methods, following standards from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure reproducibility. nih.govksmm.org The culture medium is critical, especially for lipid-dependent yeasts like Malassezia, often requiring supplementation with lipids such as olive oil. ksmm.org

The table below summarizes representative MIC values for ketoconazole against different fungal species as reported in various studies.

Fungal SpeciesAntifungal AgentMIC Range (μg/mL)Reference
Malassezia restricta (susceptible)Ketoconazole0.03 - 0.24 frontiersin.org
Malassezia restricta (resistant)Ketoconazole3.89 - 7.68 frontiersin.org
Malassezia globosaKetoconazole0.03 - 0.125 ksmm.org
Malassezia spp.Ketoconazole0.03 - >16 nih.gov
Candida parapsilosis ATCC 22019Ketoconazole0.03 - 0.12 nih.gov

Biofilm Inhibition Assays and Quantification

Fungal biofilms are structured communities of yeast cells enclosed in a self-produced extracellular matrix, which confers increased resistance to antifungal agents. The ability of a compound to inhibit biofilm formation or disrupt mature biofilms is a critical measure of its therapeutic potential.

Research indicates that ketoconazole can inhibit biofilm formation in multidrug-resistant Staphylococcus aureus, suggesting a potential mechanism beyond its primary antifungal action. nih.gov Studies on Candida albicans have also explored the use of various agents to prevent and disrupt biofilms. frontiersin.org While these studies focus on ketoconazole, the specific activity of ketoconazole oleate against fungal biofilms is not detailed in the available literature. Biofilm inhibition is typically quantified using methods like crystal violet staining to measure biofilm mass or metabolic assays (e.g., XTT) to assess cell viability within the biofilm.

In Vitro Drug Release Studies from Advanced Formulations

In vitro drug release studies are essential for characterizing the performance of drug delivery systems. These assays measure the rate and extent of drug release from a formulation, often using diffusion cell systems like Franz cells or dialysis membrane methods. researchgate.net This data helps in predicting the in vivo behavior of the formulation.

Numerous studies have investigated the release of ketoconazole from advanced formulations containing oleic acid as a key component. Oleic acid is often used as an oil phase in nanoemulsions or as a penetration enhancer in gels and patches. permegear.cominnovareacademics.in For example, a cationic nanoemulsion of ketoconazole, which included oleic acid, demonstrated a significantly higher drug release profile compared to a drug suspension. nih.gov Another study on ketoconazole-loaded solid lipid nanoparticles (SLNs) reported slow and sustained release over 72 hours. researchgate.netnih.gov

The table below summarizes findings from various in vitro release studies of ketoconazole from formulations that incorporate oleic acid or other lipids.

Formulation TypeKey ComponentsRelease Profile HighlightsReference
Cationic NanoemulsionKetoconazole, Capryol 90, Oleic Acid, Labrasol, Propylene (B89431) Glycol7.54-fold higher release than drug suspension after 24 hours. nih.gov
Solid Lipid Nanoparticles (SLNs)Ketoconazole, Compritol 888 ATO, Oleic AcidSlow and sustained release over 72 hours. researchgate.netnih.gov
Transdermal PatchKetoconazole, HPMC, Eudragit-L-100, Oleic AcidOptimized formulation showed 97.1% drug release in 12 hours. permegear.comresearchgate.net
Proniosomal GelKetoconazole, Span 65, LecithinRelease after 8 hours ranged from 81.16% to 101.97%. nih.gov
EmulgelKetoconazole, Carbopol-940, Clove Oil, Oleic AcidCumulative drug release ranged from 66.13% to 76.69% in 12 hours. ijbpas.com
Nanoparticles in Thermosensitive GelKetoconazole, Phosphatidylcholine, Poloxamer 407Cumulative release of 103.4% over 8 days, following zero-order kinetics. mdpi.com

Ex Vivo Permeation and Drug Deposition Studies using Animal or Human Skin Models

Ex vivo permeation studies bridge the gap between in vitro characterization and in vivo performance. These experiments use excised animal or human skin mounted in Franz diffusion cells to measure the permeation and deposition of a drug from a topical formulation. nih.govekb.eg

The inclusion of oleic acid in ketoconazole formulations has been shown to significantly enhance skin permeation and deposition. ekb.eg It acts as a penetration enhancer by fluidizing the lipid bilayers of the stratum corneum. A study using rabbit skin demonstrated that 10% oleic acid increased the flux of ketoconazole from a gel formulation by up to 19.5-fold. ekb.eg Similarly, a ketoconazole-loaded cationic nanoemulsion containing oleic acid showed maximized permeation and drug deposition in rat skin after 24 hours compared to other formulations. nih.gov Solid lipid nanoparticles (SLNs) containing oleic acid also resulted in significantly higher ex vivo skin permeation and retention of ketoconazole compared to a conventional cream and a drug suspension. nih.govcncb.ac.cn

The table below presents data from ex vivo studies on various ketoconazole formulations.

Formulation TypeSkin ModelKey FindingsReference
Cationic NanoemulsionRat Skin~4-fold greater permeation than drug suspension; drug retention of 983.4 µg/cm². nih.gov
Gel with Penetration EnhancersRabbit Skin10% Oleic Acid increased the enhancement ratio of flux by 11.9 to 19.5 times. ekb.eg
Solid Lipid Nanoparticles (SLNs)Rat & Human SkinPermeation significantly higher than suspension and marketed product. Drug retention was 5-10 fold higher. nih.govcncb.ac.cn
MicroemulsionRat SkinHighest permeation rate of 63.28 ± 4.93 μg cm⁻² h⁻¹. researchgate.net
Cubosomal GelRabbit CorneaEnhanced permeability and ocular availability compared to commercial formulation. nih.gov
PLGA Nanoparticle GelHuman Abdominal SkinLimited permeation through the skin while maintaining a high amount of drug on the skin surface. frontiersin.org

Cellular Uptake and Intracellular Distribution Studies in Fungal Cells

Understanding how an antifungal agent enters and distributes within fungal cells is crucial for elucidating its mechanism of action and potential resistance pathways. Studies on the cellular uptake of ketoconazole in Candida albicans have shown that the drug is rapidly taken up and highly concentrated within the cells. nih.gov This process appears to involve both simple diffusion and an active, energy-dependent transport system, particularly at lower extracellular concentrations. nih.gov

More recent research on advanced delivery systems has also explored cellular uptake. For instance, ketoconazole-loaded solid lipid nanoparticles were shown to have a 12.6-fold higher cellular uptake than a drug suspension in dermal cell lines, which was suggested to correlate with lipid-lipid internalization between the carrier and the cell membrane. nih.gov Another study investigating subcutaneous delivery noted that their optimized formulation caused maximum cytotoxicity to candida cells residing within infected macrophage cells, indicating effective cellular internalization. nih.govacs.org

While these studies provide valuable information on the uptake of ketoconazole and its formulations, specific data on the cellular uptake and intracellular distribution of the this compound ester in fungal cells remains an area for further investigation.

Analytical and Characterization Methodologies for Ketoconazole Oleate Formulations

Spectroscopic Techniques for Structural and Quantitative Analysis

Spectroscopic methods are fundamental in elucidating the molecular characteristics and quantifying the concentration of ketoconazole (B1673606) in oleate-based formulations. These techniques rely on the interaction of electromagnetic radiation with the sample to provide detailed information about its chemical structure and composition.

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions and Stability Assessment

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and investigate molecular interactions within a formulation. By analyzing the vibrational transitions of molecules, FTIR can confirm the identity of ketoconazole and detect any chemical interactions with excipients like oleic acid. The presence or absence of drug-excipient interactions is critical for the stability and efficacy of the formulation.

In the context of ketoconazole formulations, FTIR spectra are analyzed for characteristic peaks of the drug. The interaction with other components can lead to shifts in the position and changes in the intensity of these peaks. For instance, the reduction in the sharpness of ketoconazole's characteristic peaks in a formulation can indicate a decrease in its crystallinity. nih.gov Studies have shown that if there are no significant chemical interactions between ketoconazole and the excipients, the resulting spectrum is a simple superposition of the individual components' spectra. nih.gov

Pure ketoconazole exhibits distinctive peaks corresponding to its various functional groups. The compatibility of ketoconazole with formulation excipients can be confirmed by comparing the FTIR spectra of the pure drug, the excipients, and the final formulation. The absence of new peaks or significant shifts in the characteristic peaks of ketoconazole in the formulation's spectrum suggests the lack of chemical interaction. researchgate.net

Table 1: Characteristic FTIR Peaks of Ketoconazole

Functional Group Wavenumber (cm⁻¹) Reference
C=O stretching vibration of carbonyl group 1647.26 nih.gov
C-O stretching of cyclic ether 1244.13 nih.gov
C-O stretching of aliphatic ether group 1031.95 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative determination of ketoconazole in pharmaceutical formulations. This method is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. ijarsct.co.in The simplicity, speed, and accuracy of UV-Vis spectroscopy make it a valuable tool for routine analysis. ijarsct.co.in

For the quantification of ketoconazole, a solution of the drug is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). The choice of solvent is crucial, with ethanol (B145695), methylene (B1212753) chloride, and phosphate (B84403) buffer being commonly used. ijarsct.co.inctppc.orgjparonline.com The λmax for ketoconazole can vary slightly depending on the solvent used. For example, in ethanol, the absorption maxima are recorded at 257 nm, while in 0.1 M sulfuric acid, it is at 222 nm. ijarsct.co.inijrpns.com

The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jparonline.com Linearity is established by demonstrating a direct proportional relationship between absorbance and concentration over a specific range. jparonline.com

Table 2: UV-Vis Spectrophotometric Parameters for Ketoconazole Quantification

Parameter Value Solvent Reference
λmax 257 nm Ethanol ijarsct.co.in
λmax 222 nm 0.1 M H₂SO₄ ijrpns.com
λmax 208 nm Phosphate buffer pH 6.8 jparonline.com
Linearity Range 10 - 60 µg/ml Phosphate buffer pH 6.8 jparonline.com
Correlation Coefficient (r²) > 0.999 Ethanol ijarsct.co.in
Limit of Detection (LOD) 0.0225 µg/ml Methylene chloride ctppc.org
Limit of Quantification (LOQ) 0.75 µg/ml Methylene chloride ctppc.org
Limit of Detection (LOD) 1.37 µg/ml Phosphate buffer pH 6.8 jparonline.com
Limit of Quantification (LOQ) 4.07 µg/ml Phosphate buffer pH 6.8 jparonline.com

Fluorescence Spectroscopy for Drug-Membrane Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique that can be employed to study the interactions of drugs with biological membranes. This method provides insights into the binding mechanisms, stoichiometry of complexes, and the microenvironment of the drug molecule. The native fluorescence of a drug can be enhanced or quenched upon interaction with other molecules, providing a basis for these studies.

In the case of ketoconazole, its interaction with various molecules has been investigated using fluorescence spectroscopy. For instance, the formation of an inclusion complex between ketoconazole and β-cyclodextrin has been shown to enhance the native fluorescence of the drug. researchgate.net The stoichiometry of this complex was determined to be 1:1. researchgate.net Such studies demonstrate the potential of fluorescence spectroscopy to probe the binding of ketoconazole to other molecules.

Furthermore, the interaction of ketoconazole with biological macromolecules like calf-thymus DNA (ct-DNA) has been examined. nih.gov These studies revealed that the ketoconazole molecule quenches the fluorescence of DNA through a static mechanism. nih.gov While direct studies on the interaction of ketoconazole-oleate formulations with cell membranes using fluorescence spectroscopy are not widely reported, the existing research on ketoconazole's interactions with other molecules highlights the utility of this technique for such investigations. The binding of ketoconazole to components of a cell membrane could be monitored by changes in its fluorescence properties, providing valuable information on its mechanism of action at a molecular level.

Thermal Analysis Techniques for Solid-State Properties

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are essential for characterizing the solid-state properties of ketoconazole in oleate-based formulations.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Amorphicity

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to investigate the thermal properties of pharmaceutical materials. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting point, glass transition temperature, and enthalpy of fusion, providing insights into the crystallinity and physical state of the drug within a formulation.

Pure crystalline ketoconazole exhibits a sharp endothermic peak corresponding to its melting point. researchgate.net The presence of this sharp peak is indicative of the drug's crystalline nature. researchgate.net When ketoconazole is formulated with other excipients, changes in its thermal behavior can be observed. For example, the disappearance or broadening of the melting endotherm of ketoconazole in a formulation suggests that the drug has been converted from a crystalline to an amorphous state or is dissolved in the excipient matrix. semanticscholar.org This transition to an amorphous form can have significant implications for the solubility and dissolution rate of the drug.

Table 3: DSC Data for Ketoconazole

Sample Thermal Event Temperature (°C) Enthalpy (J/g) Reference
Pure Ketoconazole Melting Endotherm 149.05 - researchgate.net
Pure Ketoconazole Melting Endotherm 146.84 107.8 researchgate.net
Equilibrated Ketoconazole Melting Endotherm 146.92 107.62 researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

X-ray Diffraction (XRD) is a definitive technique for determining the solid-state form of a pharmaceutical compound. It provides information on the crystalline structure, polymorphism, and the degree of crystallinity. The diffraction pattern is unique to a specific crystalline solid, acting as a fingerprint for its identification.

Pure ketoconazole is a crystalline compound, which is evident from the numerous sharp and intense peaks in its X-ray diffraction pattern. mdpi.com The positions and intensities of these peaks are characteristic of its specific crystalline lattice structure. In formulations, the interaction of ketoconazole with excipients can lead to a change in its physical state. The transformation from a crystalline to an amorphous form is indicated by the disappearance of the sharp diffraction peaks and the appearance of a halo pattern in the diffractogram. semanticscholar.orgmdpi.com This amorphization is often desirable as it can enhance the solubility and bioavailability of poorly soluble drugs like ketoconazole. The reduction in the sharpness of peaks in solid dispersions compared to the pure drug confirms a decrease in the crystallinity of ketoconazole. nih.gov

Table 4: Significant XRD Peaks for Crystalline Ketoconazole

2θ Angle Description Reference
23° Intense Peak semanticscholar.org
48.10° Intense Peak semanticscholar.org

Particle Size Analysis and Polydispersity Index (PDI) Determination

The particle or globule size of ketoconazole-oleate formulations, particularly in nano-systems like nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs), and nanoemulsions, is a critical parameter that influences stability, bioavailability, and skin penetration. Dynamic Light Scattering (DLS) is the primary technique used for these measurements.

The Polydispersity Index (PDI) is determined concurrently with particle size and provides a measure of the homogeneity of the particle size distribution. A PDI value below 0.3 is generally indicative of a narrow and uniform size distribution, which is desirable for stability and consistent performance.

Research has shown varied particle sizes for ketoconazole formulations, often influenced by the composition of lipids and surfactants. For instance, ketoconazole-loaded NLCs prepared using a microwave-assisted technique yielded an optimized particle size of approximately 60.15 nm with a PDI of 0.296. semanticscholar.org In another study, the average size of ketoconazole nanoparticles fabricated by sonication was found to be 51 nm. researchgate.net Ketoconazole-loaded SLNs have exhibited sizes ranging from 299 to 831 nm, demonstrating the significant impact of surfactant concentration on particle dimensions. acs.org

Table 1: Particle Size and PDI of Various Ketoconazole Formulations

Formulation Type Key Components Particle Size (nm) Polydispersity Index (PDI) Reference
Nanostructured Lipid Carriers (NLCs) Compritol® 888 ATO, Labrafac PG, Soya Lecithin 60.15 0.296 semanticscholar.org
Solid Lipid Nanoparticles (SLNs) Compritol 888 ATO, Phospholipon 90G, Tween 80 299 - 831 0.22 - 0.83 acs.orgresearchgate.net
Fabricated Nanoparticles Ketoconazole Powder (via Sonication) 51 Not Reported researchgate.net

Zeta Potential Measurements for Colloidal Stability and Surface Charge

Zeta potential is a crucial indicator of the surface charge of particles in a colloidal dispersion and a key predictor of its long-term stability. irjpms.com It measures the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. wyatt.com

A high absolute zeta potential value, typically greater than +30 mV or less than -30 mV, indicates strong electrostatic repulsion between particles, which prevents aggregation and enhances the stability of the formulation. nih.govnih.gov Conversely, systems with a low zeta potential (between -10 mV and +10 mV) are more prone to flocculation and instability. nih.gov Zeta potential is commonly measured using electrophoretic light scattering (ELS).

For ketoconazole-oleate systems, the zeta potential can be influenced by the lipids, surfactants, and the pH of the medium. In one study of ketoconazole-loaded NLCs, an optimized formulation exhibited a zeta potential of -16.2 mV. semanticscholar.org Another study on SLNs reported zeta potential values ranging from -25.1 mV to -33.8 mV, suggesting moderate to good stability. acs.orgnih.gov

Table 2: Zeta Potential of Ketoconazole Formulations

Formulation Type Zeta Potential (mV) Implied Stability Reference
Nanostructured Lipid Carriers (NLCs) -16.2 Moderate semanticscholar.org

Microscopic Techniques (SEM, TEM, Optical Microscopy, Confocal Microscopy) for Morphology and Penetration Visualization

Microscopic techniques are indispensable for visualizing the morphology of ketoconazole-oleate nanoparticles and their interaction with biological substrates like skin.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to assess the shape, surface topography, and size of nanoparticles. TEM analysis of ketoconazole nanoparticles has confirmed a spherical shape with sizes ranging from 50-100 nm. researchgate.net Similarly, TEM has been used to visualize the morphology of ketoconazole-loaded SLNs, revealing their particulate nature. researchgate.netnih.gov

Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for visualizing the penetration of fluorescently-labeled formulations into the skin. Studies have used CLSM to demonstrate the enhanced penetration of ketoconazole-loaded nanocarriers compared to conventional formulations. semanticscholar.org For instance, CLSM imaging confirmed a significantly higher degree of penetration for an optimized SLN formulation across various sections of the rat intestine compared to a standard ketoconazole suspension. acs.orgresearchgate.net

Chromatographic Methods (e.g., High-Performance Liquid Chromatography) for Drug Content, Purity, and Degradation Products

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of ketoconazole in oleate-based formulations. researchgate.net It is widely used for determining drug content, entrapment efficiency in nanocarriers, and for stability studies by detecting and quantifying any degradation products or impurities. ugd.edu.mkscispace.com

Reverse-phase HPLC (RP-HPLC) methods are most common. These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. ijarmps.orgresearchgate.net Detection is usually performed with a UV spectrophotometer at a wavelength where ketoconazole exhibits maximum absorbance, such as 243 nm or 265 nm. ijarmps.orgphmethods.net

The versatility of HPLC allows for its application across various dosage forms, including creams, shampoos, and advanced nanoparticle systems. scispace.comresearchgate.net Validation of these HPLC methods according to ICH guidelines ensures their accuracy, precision, and reliability for quality control purposes. phmethods.net

Table 3: Representative RP-HPLC Methods for Ketoconazole Analysis

Column Mobile Phase Flow Rate Detection Wavelength Reference
Phenomenex Luna C18 Acetonitrile : 0.2% Triethylamine (pH 6.5) (70:30) 1.0 mL/min 243 nm ijarmps.org
Endoversil C18 Phosphate Buffer (pH 5.5) : Methanol (40:60) 0.25 mL/min 265 nm phmethods.net
Promosil C-18 Water : Acetonitrile : Buffer (pH 6.8) (51:45:4) 1.0 mL/min 238 nm researchgate.net

Rheological Studies for Viscosity and Flow Behavior of Topical Formulations

Rheological studies are critical for characterizing the viscosity and flow properties of semi-solid topical formulations like gels and creams containing ketoconazole oleate (B1233923). These properties affect the feel, spreadability, and residence time of the product on the skin, thereby influencing user acceptance and therapeutic efficacy.

Rotational viscometers, such as the Brookfield viscometer, are commonly used to measure the viscosity of these formulations. The viscosity of a topical preparation can be tailored by the choice and concentration of gelling agents, such as Carbopol polymers. globalresearchonline.netmedipol.edu.tr For example, studies on ketoconazole emulgels and nanogels have shown that increasing the concentration of polymers like Carbopol 934 or Carbopol 940 leads to an increase in viscosity. ijbpas.comresearchgate.net

The rheological profile also indicates the structural stability of the formulation. For instance, a hydrogel formulation of ketoconazole-loaded bilosomes showed that viscosity decreases as the shear rate increases, a characteristic behavior of non-Newtonian, shear-thinning systems which are often preferred for topical applications. medipol.edu.tr An optimized nanogel formulation reported a viscosity of 850 cps, which was associated with good spreadability and extrudability. researchgate.net

Mechanisms of Fungal Resistance to Ketoconazole and Mitigation Strategies with Oleate

Genetic and Transcriptional Alterations in Ergosterol (B1671047) Biosynthesis Pathways (e.g., ERG11 Mutations, CYP51 Overexpression)

The primary target of ketoconazole (B1673606) and other azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This enzyme is encoded by the ERG11 gene (also known as CYP51). frontiersin.orgfrontiersin.org Alterations in this pathway are a cornerstone of azole resistance. frontiersin.org

One of the most common resistance mechanisms is the overexpression of the ERG11 gene. frontiersin.org An increased production of the target enzyme means that a higher concentration of the antifungal drug is required to inhibit ergosterol synthesis effectively. frontiersin.org Studies in Malassezia restricta, an opportunistic skin pathogen, have identified that clinical isolates resistant to ketoconazole exhibit tandem multiplications of the genomic locus containing the ERG11 homolog. frontiersin.orgnih.gov This gene copy number variation leads to increased ERG11 expression and, consequently, to reduced susceptibility to ketoconazole. frontiersin.orgnih.gov Overexpression of ERG11 has been confirmed to confer ketoconazole resistance in other fungal models as well. frontiersin.org

In addition to overexpression, mutations within the coding region of the ERG11 gene can lead to resistance. frontiersin.org These point mutations can cause amino acid substitutions in the lanosterol 14α-demethylase enzyme, altering its three-dimensional structure. frontiersin.org The result is a reduced binding affinity of ketoconazole for its target, rendering the drug less effective even at therapeutic concentrations. frontiersin.org

Fungi can also respond to ketoconazole exposure by transcriptionally upregulating other genes within the ergosterol biosynthesis pathway. frontiersin.orgresearchgate.net For instance, in Neurospora crassa, treatment with ketoconazole leads to the upregulation of several erg genes, including erg2, erg5, and erg6, alongside erg11. frontiersin.org This transcriptional response is thought to be a compensatory mechanism to counteract the drug-induced disruption of the pathway and maintain sterol homeostasis. researchgate.net

GeneFunctionRole in Ketoconazole Resistance
ERG11 (CYP51) Encodes lanosterol 14α-demethylase, the target of ketoconazole.Overexpression and point mutations reduce drug efficacy. frontiersin.org
ERG2 Encodes C-8 sterol isomerase.Upregulated in response to ketoconazole treatment. frontiersin.org
ERG5 Encodes C-22 sterol desaturase.Upregulated in response to ketoconazole; deletion increases sensitivity. frontiersin.org
ERG6 Encodes C-24 sterol methyltransferase.Upregulated in response to ketoconazole treatment. frontiersin.orgresearchgate.net

Role of Efflux Pump Upregulation in Antifungal Resistance

A second major strategy employed by fungi to resist azole antifungals is the active removal of the drug from the cell. frontiersin.orgasm.org This is accomplished by membrane-bound transporter proteins known as efflux pumps, which expel a wide range of substrates, including antifungal agents. asm.orgresearchgate.net The upregulation or overexpression of the genes encoding these pumps is a frequent cause of multidrug resistance (MDR). researchgate.netbiomedpharmajournal.org

There are two primary superfamilies of efflux pumps implicated in azole resistance:

ATP-binding cassette (ABC) transporters: These pumps use the energy from ATP hydrolysis to drive the efflux of drugs. researchgate.net In Candida albicans, the ABC transporters Cdr1 and Cdr2 are well-known contributors to azole resistance. frontiersin.orgnih.gov

Major Facilitator Superfamily (MFS) transporters: These pumps utilize the proton motive force to expel drugs. tandfonline.com The MDR1 gene in C. albicans encodes an MFS transporter linked to resistance. nih.gov

In ketoconazole-resistant strains of Malassezia restricta, researchers have observed the upregulation of a homolog of PDR5, a gene that encodes an ABC transporter protein. nih.gov Biochemical analyses confirmed that drug efflux was significantly more active in this resistant strain compared to susceptible ones. frontiersin.orgnih.gov The addition of an efflux pump inhibitor was able to reduce the minimum inhibitory concentration (MIC) of ketoconazole, confirming the pump's role in resistance. nih.gov This hyperactivation of drug efflux prevents ketoconazole from reaching a sufficient intracellular concentration to inhibit its target, lanosterol 14α-demethylase. asm.org The expression of these efflux pump systems is a critical factor in the development of resistance to quinolones and other antimicrobials in bacteria as well, highlighting a conserved resistance strategy across kingdoms. tandfonline.com

Efflux Pump FamilyKey GenesEnergy SourceRole in Resistance
ABC Transporters CDR1, CDR2, PDR5ATP HydrolysisActively pump azoles out of the fungal cell, reducing intracellular drug concentration. frontiersin.orgnih.govresearchgate.net
MFS Transporters MDR1Proton Motive ForceContribute to multidrug resistance by expelling various antifungal agents. biomedpharmajournal.orgnih.gov

Impact of Advanced Formulation Strategies (e.g., Enhanced Permeation and Biofilm Disruption) on Overcoming Resistance Phenotypes

Overcoming the challenge of antifungal resistance requires novel therapeutic approaches, including the development of advanced drug delivery systems. mdpi.com For topical and localized treatments, ensuring the drug can effectively penetrate biological barriers like the stratum corneum and fungal biofilms is crucial. scirp.org Oleic acid, an unsaturated fatty acid, and its derivatives (oleates) are increasingly used as key components in these advanced formulations due to their properties as permeation enhancers. researchgate.net

Formulation strategies incorporating oleates aim to improve the bioavailability of ketoconazole at the site of infection. These include:

Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like ketoconazole. mdpi.com They provide sustained drug release and can improve skin deposition, which is particularly useful for treating dermal fungal infections. researchgate.net

Emulgels: These formulations combine an emulsion with a gel base, offering a system with good stability and ease of application. researchgate.net Oleic acid is often included as a permeation enhancer in these systems, helping to overcome the skin barrier. researchgate.net

Olaminosomes: These are novel nanovesicular carriers constructed using oleic acid and oleylamine. nih.gov A study on the antifungal fenticonazole (B42410) demonstrated that olaminosomes significantly enhanced corneal penetration and boosted antifungal activity compared to a standard drug suspension. nih.gov Such systems could potentially improve the delivery of ketoconazole for ocular or deep-seated skin infections.

The mechanism by which oleic acid enhances permeation involves the temporary and reversible disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing drug diffusion. In the context of fungal resistance, these formulations offer a dual benefit. Firstly, by increasing the local concentration of ketoconazole, they can help overwhelm resistance mechanisms like efflux pump activity. Secondly, the surfactant-like properties of some formulation components can help disrupt the integrity of fungal biofilms, which are notoriously difficult to treat and are a major factor in persistent infections. By breaking down the biofilm matrix, the embedded fungal cells become more accessible and susceptible to the antifungal agent.

Synergistic Effects of Ketoconazole-Oleate Combinations with Other Antimicrobial Agents

Combination therapy, where two or more drugs are used together, is a promising strategy to combat antimicrobial resistance. This approach can produce a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects of each drug. nih.gov

Formulations containing ketoconazole and oleic acid (or other fatty acids) have shown synergistic potential. A patent for an antifungal composition described that medium-chain fatty acids and their esters exhibit surprising synergistic effects when combined with various antifungal agents, including azoles like ketoconazole. google.com This synergy was observed against both drug-susceptible and drug-resistant fungi. google.com The fatty acids may contribute to this effect by increasing the permeability of the fungal cell membrane, allowing for greater uptake of the primary antifungal drug. mdpi.com

Furthermore, ketoconazole itself has been shown to act synergistically with other classes of antimicrobial agents:

With other sterol synthesis inhibitors: Combining ketoconazole with other drugs that inhibit different steps in the ergosterol synthesis pathway can lead to a more potent antifungal effect, increasing the susceptibility of otherwise resistant fungi. nih.gov

With macrolide antibiotics: A study demonstrated strong synergism between ketoconazole and macrolide antibiotics like erythromycin (B1671065) and clarithromycin (B1669154) in inhibiting the growth of the green alga Pseudokirchneriella subcapitata. nih.gov While not a fungal study, it points to broader synergistic potential. Another study found that macrolides and azoles were synergistic against Mycobacterium tuberculosis. asm.org

With other compounds: In a study on Trichophyton, a combination of an oil rich in oleic acid (FO) and the azole itraconazole (B105839) showed a synergistic effect. researchgate.net

These findings suggest that a formulation of ketoconazole-oleate could serve as a powerful base for combination therapies, potentially lowering the required dose of each agent and reducing the likelihood of developing further resistance. researchgate.net

CombinationInteracting Agent(s)Observed EffectPotential Mechanism
Ketoconazole + Oleate (B1233923)/Fatty Acids Medium-chain fatty acids/estersSynergyIncreased cell membrane permeability, enhancing ketoconazole uptake. google.commdpi.com
Ketoconazole + Other Sterol Inhibitors Inhibitors of different steps in ergosterol synthesisSynergyEnhanced blockade of the ergosterol pathway. nih.gov
Ketoconazole + Macrolides Erythromycin, ClarithromycinSynergyEnhanced growth inhibition. nih.gov
Itraconazole + Oleic Acid-rich Oil Fusanus oil (FO)SynergyEnhanced antifungal activity. researchgate.net

Conceptual and Theoretical Frameworks in Ketoconazole Oleate Research

Structure-Activity Relationships of Azole Antifungals and Their Derivatives

The antifungal efficacy of ketoconazole (B1673606) and other azole agents is intrinsically linked to their chemical structure. As an azole antifungal, ketoconazole's mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51A1). wikipedia.org This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. wikipedia.org The structure-activity relationship (SAR) of azole antifungals centers on several key molecular features:

The Azole Heterocycle: Ketoconazole possesses an imidazole (B134444) ring, which is a defining feature of this class of antifungals. wikipedia.orgnih.gov The nucleophilic nitrogen atom (N3) within this imidazole ring is critical as it forms a coordinate bond with the heme iron atom at the active site of the CYP51 enzyme, effectively blocking its function. mdpi.com

N-1 Substituent: A common structural feature in imidazole drugs with significant inhibitory effects is the presence of one or more aromatic rings on the N-1 substituent of the imidazole ring. nih.gov In ketoconazole, this complex side chain correctly orients the imidazole moiety within the enzyme's active site to facilitate heme binding.

Modifications to the ketoconazole structure have been explored to create derivatives with improved properties. Studies have shown that creating azole conjugates can sometimes lead to higher solubility and enhanced antifungal activities compared to the parent drug. researchgate.net For instance, research on new triazole derivatives with structures partially similar to ketoconazole has shown potent antifungal activity, suggesting that the core scaffold is a viable base for developing new agents. icm.edu.pl SAR studies on various heterocyclic derivatives have consistently highlighted the importance of specific substituents in modulating antifungal potency. mdpi.comconicet.gov.ar

Computational Modeling and Molecular Docking Studies for Predicting Drug-Target Interactions

Computational methods are powerful tools for investigating the interactions between ketoconazole and its molecular target, lanosterol 14α-demethylase (CYP51), at an atomic level. These in silico techniques provide insights that guide the development of new antifungal agents.

Molecular docking is a primary computational method used to predict the binding orientation and affinity of a ligand (like ketoconazole) to a protein target. core.ac.ukinnovareacademics.in In these studies, a 3D model of the target enzyme, C. albicans lanosterol 14α-demethylase, is generated, often using homology modeling tools. core.ac.ukinnovareacademics.inbohrium.com Ketoconazole is then computationally "docked" into the enzyme's active site.

Key findings from molecular docking studies include:

Binding Mode: Docking simulations confirm that ketoconazole's primary inhibitory mechanism is the coordination of its imidazole N3 atom to the heme iron within the CYP51 active site. mdpi.com

Binding Affinity: These studies calculate a binding energy score, which quantifies the strength of the interaction. For example, in one study comparing various compounds, stearidonic acid showed a binding affinity of -7.2 kcal/mol to lanosterol 14-alpha demethylase. mdpi.com

Key Amino Acid Interactions: The simulations identify specific amino acid residues in the active site that form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with the drug molecule. Residues like Tyr132, Ser378, His377, and Met508 have been identified as participating in the binding of ketoconazole and other azoles. nih.gov

Beyond docking, other computational models are used to predict physicochemical properties. Hansen Solubility Parameters (HSP), for example, are used to estimate the solubility of ketoconazole in various solvents, including oleic acid. acs.orgresearchgate.net In one study, the total Hansen solubility parameter (δ) for ketoconazole was predicted to be 25.4 MPa¹/², indicating weak interactions with polar solvents. acs.org The study found that ketoconazole had the highest mole fractional solubility in oleic acid among the solvents tested. acs.orgnih.gov

Furthermore, software like GastroPlus™ is employed to simulate and predict the oral absorption and skin permeation of ketoconazole from different formulations. researchgate.netacs.orgsvkm-iop.ac.in One such prediction indicated that a formulation of ketoconazole with Transcutol HP (THP) could achieve significantly high permeation (79.1%) through human skin compared to a simple drug solution (38%). nih.govsvkm-iop.ac.in

Computational MethodApplication in Ketoconazole-Oleate ResearchExample Finding/PredictionReference
Molecular DockingPredicting binding of ketoconazole to lanosterol 14α-demethylase (CYP51).Identifies coordination of imidazole nitrogen to heme iron and interaction with key amino acids (e.g., Tyr132, Ser378). mdpi.comnih.gov
Hansen Solubility Parameters (HSP)Estimating solubility in various solvents to guide formulation.Ketoconazole shows high mole fractional solubility in oleic acid (8.5 × 10⁻³ at 318.2 K). acs.orgnih.gov
GastroPlus™ SimulationPredicting in vivo permeation and absorption from formulations.Predicted high skin permeation (79.1%) from a Transcutol HP-based formulation. nih.govsvkm-iop.ac.in

Kinetic Modeling of Drug Release and Permeation from Formulations

Understanding the rate and mechanism of drug release from a formulation is critical for ensuring therapeutic efficacy. Kinetic modeling applies mathematical equations to in vitro drug release data to elucidate the underlying transport mechanisms. pharmtech.com For ketoconazole formulated with oleates or other lipids, these models help predict its behavior and optimize the delivery system. innovareacademics.in

Several mathematical models are commonly used: nih.govresearchgate.netjddtonline.info

Zero-Order Kinetics: This model describes a system where the drug release rate is constant and independent of the remaining drug concentration. pharmtech.com It is often the ideal for controlled-release formulations. Some ketoconazole nanoparticle systems have been shown to follow zero-order release. mdpi.com

First-Order Kinetics: This model describes drug release where the rate is directly proportional to the concentration of the drug remaining in the formulation.

Higuchi Model: This model is often applied to formulations where the drug is dispersed in a matrix. It describes drug release as a diffusion-based process, where the cumulative amount of drug released is proportional to the square root of time. The release of ketoconazole from some microemulsion-based gels and sublingual tablets has been shown to follow the Higuchi model. innovareacademics.inymerdigital.com

Korsmeyer-Peppas (Power Law) Model: This model is used to analyze the release mechanism when it is not well-known or when more than one mechanism is involved. jddtonline.info The release exponent, 'n', provides insight into the transport type (e.g., Fickian diffusion, anomalous transport, or case-II transport). nih.gov Several ketoconazole formulations have been characterized by non-Fickian (anomalous) transport, indicating that release is controlled by a combination of diffusion and polymer matrix swelling or relaxation. researchgate.netneuroquantology.com

Formulations containing oleic acid or other lipids significantly influence these kinetics. Studies have shown that lipid-based formulations can enhance the solubility of poorly water-soluble drugs like ketoconazole. nih.gov However, the interaction with lipids can also affect the release rate. For example, the incorporation of ketoconazole into micelles formed from the digestion of lipid formulations can reduce the concentration of free drug available for permeation, thereby slowing the absorption rate. nih.gov Conversely, microemulsions containing an oil phase can provide sustained drug release. innovareacademics.in A study on a ketoconazole-loaded microemulsion gel found that it followed a Higuchi kinetic profile, releasing 69.08% of the drug over 24 hours. innovareacademics.in

Kinetic ModelMathematical EquationApplicability to Ketoconazole-Oleate FormulationsReference
Zero-OrderQₜ = Q₀ + K₀tDescribes constant drug release; observed in some ketoconazole nanoparticle systems. pharmtech.commdpi.com
HiguchiQₜ = Kₙ√tDescribes diffusion from a matrix; fits release from ketoconazole microemulsion gels and some tablets. innovareacademics.inymerdigital.com
Korsmeyer-PeppasMₜ/M∞ = KₖₚtⁿCharacterizes release mechanism via exponent 'n'; often indicates non-Fickian transport for ketoconazole floating tablets. jddtonline.inforesearchgate.netneuroquantology.com

Future Directions and Emerging Research Avenues for Ketoconazole Oleate Systems

Exploration of Novel Oleate (B1233923) Derivatives and Conjugates for Targeted Delivery

A significant area of research is the development of novel oleate derivatives and conjugates of ketoconazole (B1673606) to facilitate targeted drug delivery. The lipophilic nature of oleic acid makes it an ideal candidate for creating drug delivery systems that can easily integrate with cell membranes.

One innovative approach involves the incorporation of ketoconazole-oleate into acetylated low-density lipoproteins (Ac-LDL). tandfonline.comtandfonline.com This method leverages the natural biological pathway of LDL uptake by scavenger receptors, which are highly expressed on macrophages. tandfonline.com Research has demonstrated that Ac-LDL containing ketoconazole-oleate can be effectively targeted to macrophages infected with intracellular pathogens like Leishmania mexicana amazonensis. tandfonline.com This targeted delivery system, termed LDL-KOL, has shown significant antileishmanial activity in vitro. tandfonline.comtandfonline.com

Furthermore, oleic acid is a key component in various nano-formulations designed to improve the delivery of ketoconazole. These include:

Nanoemulgels: These are dual-control release systems that combine a nanoemulsion with a gel base, offering sustained and direct drug delivery to the target site. bepls.com Formulations using oleic acid as the oil phase have been developed to enhance the topical delivery of ketoconazole. bepls.com

Solid Lipid Nanoparticles (SLNs): A novel biocompatible dianionic surfactant derived from oleic acid has been synthesized to prepare SLNs of ketoconazole. nih.gov These nanoparticles have shown high drug entrapment efficiency and good stability, making them a promising carrier for ketoconazole. nih.gov

Microemulsions: Microemulsions containing ketoconazole have been formulated using oleic acid as the oil phase. researchgate.netijprajournal.com These systems enhance the solubility of the lipophilic drug and can improve its permeation through biological membranes. ijprajournal.com

The development of such targeted delivery systems is a critical step towards maximizing the therapeutic efficacy of ketoconazole while minimizing potential systemic side effects.

Investigation of Oleate's Specific Role in Modulating Fungal Pathogen Interactions

Oleic acid is not merely a passive carrier for ketoconazole; it actively modulates the interaction between the antifungal drug and the fungal pathogen. The primary mechanism by which oleic acid enhances the efficacy of ketoconazole is by increasing the permeability of biological membranes.

Research has shown that oleic acid can increase the fluidity of the stratum corneum lipids, thereby facilitating the penetration of ketoconazole through the skin. ijprajournal.com This principle is also applicable to the fungal cell membrane. By disrupting the lipid bilayer of the fungal cell membrane, oleic acid can enhance the entry of ketoconazole into the cell. This increased intracellular concentration of the drug allows it to more effectively inhibit its target enzyme, cytochrome P450 14-alpha-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. researchgate.netinnovareacademics.in

Development of Multifunctional Ketoconazole-Oleate Formulations with Broad-Spectrum Activity

Ketoconazole is known for its broad-spectrum activity against a wide range of fungi, including yeasts and dermatophytes. researchgate.netnih.gov The development of ketoconazole-oleate formulations aims to not only enhance this antifungal activity but also to potentially broaden its spectrum to include other pathogens.

As previously mentioned, acetylated LDL containing ketoconazole-oleate (LDL-KOL) has demonstrated significant activity against the protozoan parasite Leishmania mexicana amazonensis. tandfonline.comtandfonline.com This indicates that ketoconazole-oleate systems could be developed as multifunctional anti-infective agents.

Furthermore, the incorporation of other bioactive compounds into ketoconazole-oleate formulations can lead to multifunctional therapeutic systems. For example, a study on a microemulsion-based hydrogel containing ketoconazole, oleic acid, and nigella oil showed enhanced antifungal activity against Candida albicans and Aspergillus niger. researchgate.net Nigella oil itself has antimicrobial and anti-inflammatory properties, which can complement the action of ketoconazole.

The development of such multifunctional formulations holds great promise for the treatment of complex infections, where both antifungal and anti-inflammatory or antibacterial activity may be required.

Application of Advanced Biophysical Characterization Techniques to Elucidate Drug-Membrane Interactions

A deeper understanding of the interactions between ketoconazole-oleate systems and biological membranes is crucial for optimizing their design and efficacy. Advanced biophysical characterization techniques are being increasingly applied to study these interactions at the molecular level.

Several techniques have been employed to characterize ketoconazole-oleate formulations:

Scanning Electron Microscopy (SEM): This technique is used to visualize the morphology and surface characteristics of nanoparticles, such as SLNs, providing insights into their structure. nih.gov

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of the drug and the lipid matrix in formulations like SLNs. nih.gov It can provide information on the physical state of the drug within the nanoparticle (i.e., whether it is amorphous or crystalline) and the interactions between the drug and the lipid carrier.

X-ray Diffraction (XRD): XRD is another technique used to determine the crystalline or amorphous nature of the drug within the delivery system. nih.gov

Zeta Potential Analysis: This technique measures the surface charge of nanoparticles, which is an important indicator of their stability in suspension. nih.govinnovareacademics.in

These techniques, among others, provide valuable data on the physicochemical properties of ketoconazole-oleate formulations and their interactions with model membranes, which can be correlated with their biological activity. Future research will likely involve the use of even more sophisticated techniques, such as neutron scattering and solid-state NMR, to gain a more detailed picture of drug-membrane interactions.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adopt OSHA/NIOSH guidelines: use fume hoods for powder handling, nitrile gloves, and flame-resistant lab coats. Monitor air quality for particulate levels. Emergency protocols must include CO/NOx detectors due to combustion risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.